![molecular formula C18H18N2O4 B5159862 methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)

methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

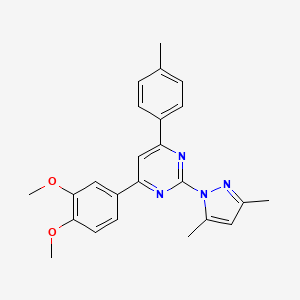

“Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate” is a derivative of benzimidazole . Benzimidazole derivatives are known to be heterocyclic building blocks used in chemical synthesis . The molecular formula of this compound is C19H18N4O3 .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or other similar compounds . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques. Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been studied extensively. For instance, the UV-vis spectrum of similar compounds, as well as effects of solvents, have been investigated .Applications De Recherche Scientifique

Anticancer Activity

Benzimidazole derivatives have shown promising results in the field of cancer therapy . For instance, the 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound, a benzimidazole derivative, has demonstrated high cytotoxic potential against various leukemia cell lines .

Antiprotozoal Activity

Some benzimidazole derivatives, such as 2-methoxycarbonylamino derivatives, have demonstrated strong antiprotozoal activity against several protozoan parasites, such as Giardia lamblia and Entamoeba histolytica . This makes them potentially better antiprotozoal drugs than existing treatments like albendazole and metronidazole .

Conductivity Enhancement

Certain benzimidazole derivatives have been found to enhance the conductivity of doped films . This could have potential applications in the field of electronics and materials science .

Pharmacological Activities

Benzimidazole derivatives have been found to have a wide range of pharmacological activities . These include acting as antiulcer, analgesic, and anthelmintic drugs .

Green Chemistry

The synthesis of benzimidazole derivatives using eco-friendly methods is an active area of research in organic chemistry . This is part of a broader movement towards green chemistry, which seeks to reduce the environmental impact of chemical processes .

Biological Activity

Benzimidazole derivatives have been found to have a variety of biological activities . These include acting as factor Xa (FXa) suppressors, poly (ADP-ribose)polymerase (PARP) preventors, human cytomegalovirus (HCMV) inhibitors, HIV reverse transcriptase inhibitor L-697, 661, oestrogen receptor-b agonist ERB-041, anticancer agent NSC-693638, and 5-HT3 receptor agonist .

Safety and Hazards

Orientations Futures

Benzimidazole derivatives have been recognized for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . Therefore, the future directions for “methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate” could involve further exploration of its potential pharmacological activities and its development as a therapeutic agent.

Propriétés

IUPAC Name |

methyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-18(22)13-6-8-15(9-7-13)24-11-14(21)10-20-12-19-16-4-2-3-5-17(16)20/h2-9,12,14,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIMBHMKBAUWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

![2-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5159886.png)